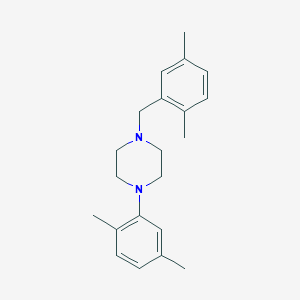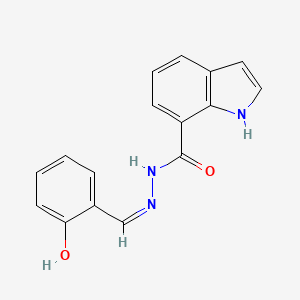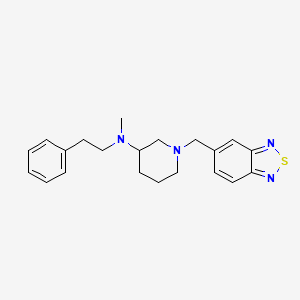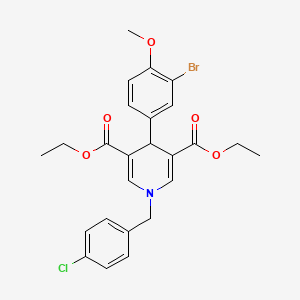
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as DM-BDP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine acts as a selective sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. It has been shown to enhance the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD). This compound also modulates the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as enhancing neuroprotection, reducing oxidative stress, and modulating inflammation. It has also been shown to improve cognitive function and to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for lab experiments, such as its high selectivity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine. One potential direction is to study its potential as a neuroprotective agent in various neurological disorders, such as traumatic brain injury and stroke. Another direction is to investigate its potential as an anti-inflammatory agent in various inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods for this compound.
Conclusion
In conclusion, this compound is a piperazine derivative that has potential applications in various research fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent in various disorders.
Métodos De Síntesis
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized using different methods, such as the reductive amination of 2,5-dimethylbenzaldehyde with 2,5-dimethylphenylpiperazine in the presence of sodium triacetoxyborohydride. Another method involves the reaction of 2,5-dimethylbenzyl chloride with 2,5-dimethylphenylpiperazine in the presence of sodium hydroxide. The yield of this compound obtained using these methods is around 60-70%.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine has potential applications in various research fields, such as neuroscience, pharmacology, and medicinal chemistry. It has been used as a ligand for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. This compound has also been studied for its potential as an antidepressant, antipsychotic, and anti-inflammatory agent.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-16-5-7-18(3)20(13-16)15-22-9-11-23(12-10-22)21-14-17(2)6-8-19(21)4/h5-8,13-14H,9-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRFFMNBUZIBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6024154.png)
![3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid](/img/structure/B6024166.png)


![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6024183.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6024197.png)

![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6024209.png)
![ethyl {4-[(3,4-dichlorobenzoyl)amino]phenyl}acetate](/img/structure/B6024213.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B6024220.png)
![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6024243.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6024251.png)